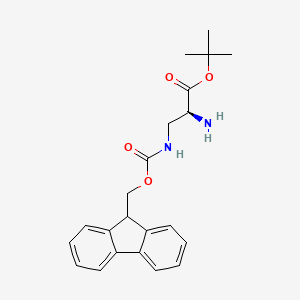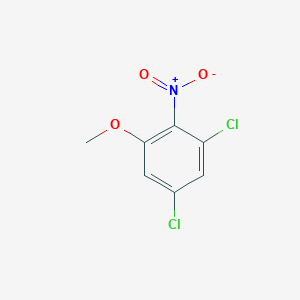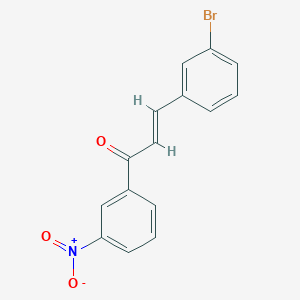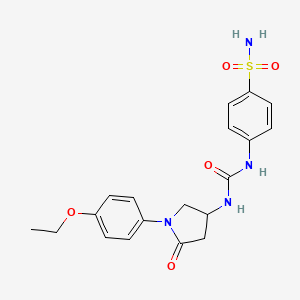amine CAS No. 1603090-14-7](/img/structure/B2592629.png)
[1-(3,5-Dichlorophenyl)propyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3,5-Dichlorophenyl)propylamine” is a chemical compound with the molecular formula C10H13Cl2N . Its molecular weight is 218.12 .
Molecular Structure Analysis
The InChI code for “1-(3,5-Dichlorophenyl)propylamine” is 1S/C10H13Cl2N/c1-3-10(13-2)7-4-8(11)6-9(12)5-7/h4-6,10,13H,3H2,1-2H3 .Physical And Chemical Properties Analysis
“1-(3,5-Dichlorophenyl)propylamine” is a liquid at room temperature . Its boiling point is not specified .Applications De Recherche Scientifique
Environmental Impact and Biodegradation
- Studies on organochlorine compounds like chlorophenols (e.g., 2,4-dichlorophenol) have evaluated their environmental impact, particularly on aquatic ecosystems. These compounds exhibit moderate to significant toxicity to both mammalian and aquatic life, depending on exposure duration and environmental conditions. Biodegradation by adapted microflora plays a crucial role in mitigating their persistence, highlighting the significance of microbial remediation strategies in environmental management (Krijgsheld & Gen, 1986).
Food Safety and Analytical Methodologies
- The analytical review of biogenic amines, such as those derived from amino acid decarboxylation in food, underscores the importance of detecting and controlling these compounds to ensure food safety. Advanced analytical methods, including liquid chromatography coupled with mass spectrometry, have been developed for sensitive and selective quantification of biogenic amines and their metabolites in various matrices, reflecting the ongoing advancements in chemical analysis relevant to food safety and public health (Teunissen et al., 2010).
Chemical Synthesis and Applications
- Research on Mannich bases, which are beta-amino ketone compounds produced through the Mannich reaction, highlights the broad utility of these compounds in synthetic organic chemistry, including the synthesis of natural products and pharmaceuticals. This area of study may offer insights into the synthesis and application of complex amines, including those structurally related to "1-(3,5-Dichlorophenyl)propylamine" (Raju et al., 2023).
These findings illustrate the diverse scientific interest in chlorinated aromatic compounds and related chemical entities, spanning environmental science, food safety, and synthetic organic chemistry. The methodologies and insights from these studies could potentially be applied to understand and explore the applications of "1-(3,5-Dichlorophenyl)propylamine" in scientific research.
Safety and Hazards
Propriétés
IUPAC Name |
1-(3,5-dichlorophenyl)-N-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c1-3-10(13-2)7-4-8(11)6-9(12)5-7/h4-6,10,13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQUGBIOHFRBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)Cl)Cl)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(pyridin-3-yl)methanone](/img/structure/B2592549.png)
![2-[(2,4-Dichlorophenyl)methyl]-6-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2592551.png)
![N-(4-fluorophenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2592552.png)
![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2592553.png)


![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2592559.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2592560.png)



